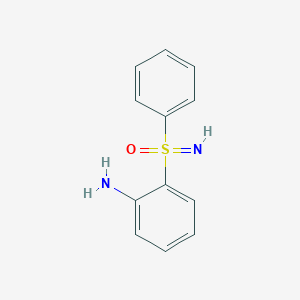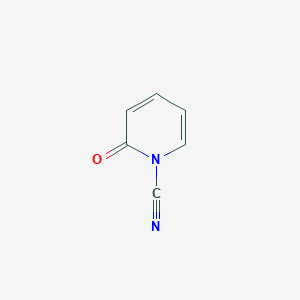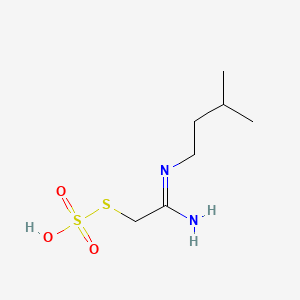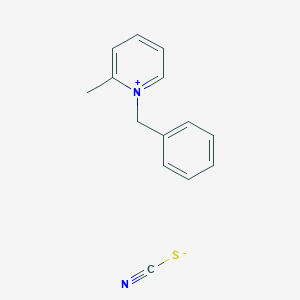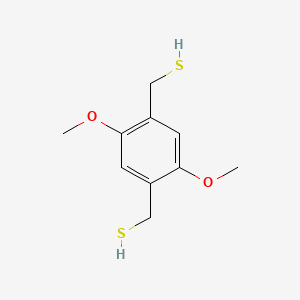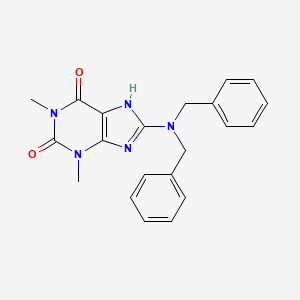
Benzoic acid;octadec-9-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid; octadec-9-en-1-ol is a compound that combines the properties of benzoic acid and octadec-9-en-1-ol. Benzoic acid is a simple aromatic carboxylic acid with the formula C7H6O2, known for its antimicrobial properties and use as a food preservative .
Synthetic Routes and Reaction Conditions:
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
Octadec-9-en-1-ol: This compound is typically obtained through the hydrogenation of oleic acid, which is derived from natural oils such as olive oil.
Industrial Production Methods:
Octadec-9-en-1-ol: The industrial production of octadec-9-en-1-ol involves the catalytic hydrogenation of oleic acid, often using a nickel catalyst.
Types of Reactions:
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
Reduction: Benzoic acid can be reduced to benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid for benzoic acid; oxygen, nickel catalyst for octadec-9-en-1-ol
Reduction: Lithium aluminum hydride for benzoic acid; hydrogen gas, nickel catalyst for octadec-9-en-1-ol
Substitution: Nitric acid, sulfuric acid, halogens for benzoic acid.
Major Products Formed:
Oxidation: Benzene, carbon dioxide from benzoic acid; octadec-9-enoic acid from octadec-9-en-1-ol.
Reduction: Benzyl alcohol from benzoic acid; octadecanol from octadec-9-en-1-ol.
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including benzoyl chloride and phenol .
- Octadec-9-en-1-ol is used as an emulsifier and surfactant in chemical formulations .
Biology:
- Benzoic acid is used in biological research as a preservative and antimicrobial agent .
- Octadec-9-en-1-ol is studied for its role in cell membrane structure and function .
Medicine:
- Benzoic acid is used in topical medications for its antifungal properties .
- Octadec-9-en-1-ol is explored for its potential in drug delivery systems due to its biocompatibility .
Industry:
- Benzoic acid is widely used in the food industry as a preservative (E210) .
- Octadec-9-en-1-ol is used in the production of lubricants, plasticizers, and cosmetics .
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It disrupts the microbial cell membrane and interferes with the enzyme activity within the cell .
Octadec-9-en-1-ol:
- Octadec-9-en-1-ol integrates into cell membranes, affecting their fluidity and permeability. It can modulate the activity of membrane-bound enzymes and receptors .
Comparaison Avec Des Composés Similaires
Benzoic Acid: Similar compounds include salicylic acid, phthalic acid, and cinnamic acid.
Octadec-9-en-1-ol: Similar compounds include stearyl alcohol, cetyl alcohol, and oleic acid
Uniqueness:
Propriétés
Numéro CAS |
41755-68-4 |
|---|---|
Formule moléculaire |
C25H42O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
benzoic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/C18H36O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;8-7(9)6-4-2-1-3-5-6/h9-10,19H,2-8,11-18H2,1H3;1-5H,(H,8,9) |
Clé InChI |
TWYOZXLZULOVLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


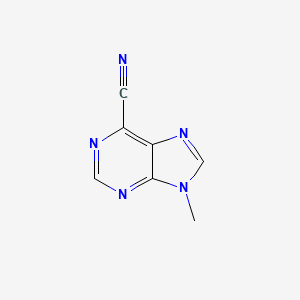

![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
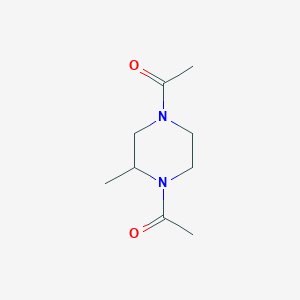
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)

